
1-(1-Ethylpropyl)-2-propylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethylpropyl)-2-propylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a propyl group. This compound is a colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Ethylpropyl)-2-propylbenzene can be synthesized through the reaction of styrene with ethyl propyl lithium, followed by acidic hydrolysis. The specific preparation method is as follows:
Reaction of Styrene with Ethyl Propyl Lithium: Styrene is reacted with ethyl propyl lithium at low temperatures to generate 1-ethyl propyl lithium.
Acidic Hydrolysis: The 1-ethyl propyl lithium is then subjected to acidic hydrolysis to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(1-Ethylpropyl)-2-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
1-(1-Ethylpropyl)-2-propylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals
作用机制
The mechanism of action of 1-(1-Ethylpropyl)-2-propylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
相似化合物的比较
1-(1-Ethylpropyl)-2-propylbenzene can be compared with other similar compounds, such as:
- 1-Methylbutylbenzene
- 1-Pentylbenzene
- 1-Hexylbenzene
- 1-Octylbenzene
These compounds share similar structural features but differ in the length and branching of the alkyl chains attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
属性
CAS 编号 |
54789-15-0 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
1-pentan-3-yl-2-propylbenzene |
InChI |
InChI=1S/C14H22/c1-4-9-13-10-7-8-11-14(13)12(5-2)6-3/h7-8,10-12H,4-6,9H2,1-3H3 |
InChI 键 |
OFDBXYWBIWCTMR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC=C1C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



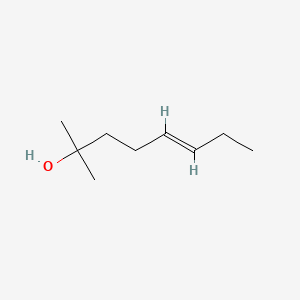
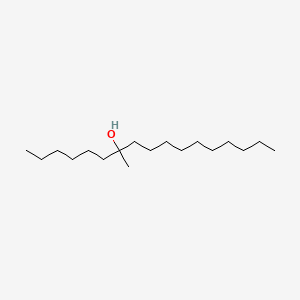
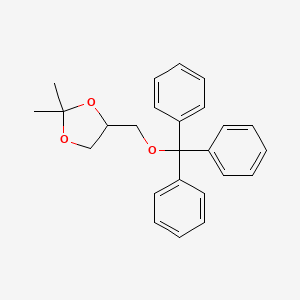
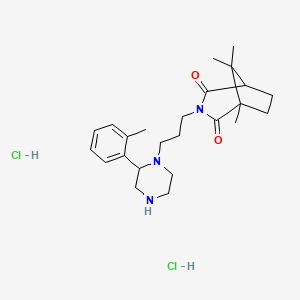


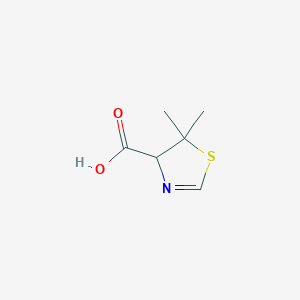

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
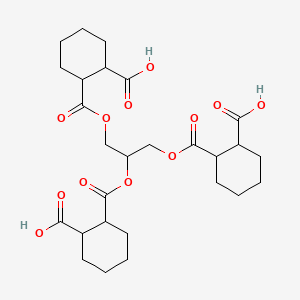
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
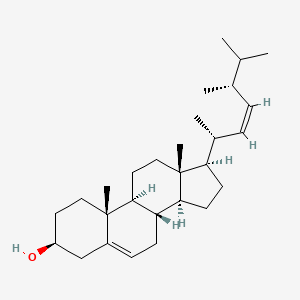
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
